

A-317491 sodium salt hydrate sonication for dissolution

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Compound of Interest

Compound Name: A-317491 sodium salt hydrate

Cat. No.: B1149999

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Technical Support Center: A-317491 Sodium Salt Hydrate

Welcome to the technical support center for **A-317491 sodium salt hydrate**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its dissolution using sonication.

Frequently Asked Questions (FAQs)

Q1: What is **A-317491 sodium salt hydrate** and what is its primary mechanism of action?

A-317491 is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion channels highly localized on sensory afferent nerves.[1][3] By blocking these receptors, A-317491 inhibits the influx of calcium ions, which in turn reduces inflammatory and neuropathic pain signals.[2]

Q2: What are the recommended solvents for dissolving **A-317491 sodium salt hydrate**?

A-317491 sodium salt hydrate has reported solubilities in both aqueous solutions and organic solvents. For aqueous solutions, the solubility is approximately 15 mg/mL in water.[4] For

organic stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 100 mg/mL.[5]

Q3: Is sonication necessary for dissolving **A-317491 sodium salt hydrate**?

Due to its low water solubility, sonication is often recommended to facilitate the dissolution of **A-317491 sodium salt hydrate**, especially when preparing aqueous solutions.[6] Sonication helps to break down powder aggregates and increase the rate of dissolution.

Q4: How should I store stock solutions of **A-317491 sodium salt hydrate**?

Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation.[7] It is advisable to avoid repeated freeze-thaw cycles to maintain the stability and potency of the compound. For aqueous solutions, it is recommended to use them fresh or store them under conditions that prevent hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the dissolution of **A-317491 sodium salt hydrate**.

Problem	Possible Cause	Recommended Solution
The compound is not fully dissolving in water, even with vortexing.	A-317491 has limited aqueous solubility.	Use a bath sonicator to aid dissolution. Gentle warming to 37°C can also be employed, but monitor for any signs of degradation.
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.	The compound is less soluble in the final aqueous environment compared to the DMSO stock. The final concentration may exceed its aqueous solubility limit.	1. Reduce the final concentration: Ensure the final concentration in the aqueous buffer is below the solubility limit. 2. Slow addition and rapid mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal. 3. Use of surfactants or co-solvents: Consider the use of a small, biologically compatible amount of a surfactant like Tween® 80 or a co-solvent to improve solubility in the final solution.
The solution appears cloudy or hazy after dissolution.	This may indicate the presence of undissolved microparticles or the formation of a fine precipitate.	1. Increase sonication time: Sonicate for a longer duration, ensuring the temperature of the solution does not rise significantly. 2. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles, especially for cell-based assays.
Inconsistent experimental results using different batches of the compound.	The degree of hydration can vary between batches, affecting the actual	Always refer to the batch-specific molecular weight provided on the Certificate of

concentration of the active
compound.

Analysis when calculating
concentrations.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using Sonication

Objective: To prepare a clear, aqueous solution of **A-317491 sodium salt hydrate**.

Materials:

- **A-317491 sodium salt hydrate** powder
- High-purity water (e.g., Milli-Q® or equivalent)
- Vortex mixer
- Bath sonicator
- Sterile microcentrifuge tubes or vials

Methodology:

- **Weigh the Compound:** Accurately weigh the desired amount of **A-317491 sodium salt hydrate** powder.
- **Add Solvent:** Add the calculated volume of high-purity water to achieve the target concentration (not exceeding 15 mg/mL).
- **Initial Mixing:** Vortex the solution vigorously for 1-2 minutes.
- **Sonication:** Place the tube or vial in a bath sonicator. Sonicate in intervals of 5-10 minutes. Check for dissolution after each interval. To prevent overheating, which could degrade the compound, use a sonicator with temperature control or sonicate in shorter bursts with cooling periods in between.
- **Visual Inspection:** Continue sonication until the solution is clear and free of visible particles.

- Sterilization (if required): For sterile applications, filter the final solution through a 0.22 μm syringe filter.

Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer

Objective: To prepare a high-concentration stock solution in DMSO and subsequently dilute it into an aqueous buffer for experimental use.

Materials:

- **A-317491 sodium salt hydrate** powder
- Anhydrous, high-purity DMSO
- Aqueous buffer (e.g., PBS, cell culture medium)
- Vortex mixer

Methodology:

- Prepare DMSO Stock:
 - Weigh the desired amount of **A-317491 sodium salt hydrate**.
 - Add the calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 10 mM or higher, not exceeding 100 mg/mL).
 - Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
- Dilution into Aqueous Buffer:
 - Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
 - While vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This ensures rapid mixing and minimizes local high concentrations that can lead to precipitation.

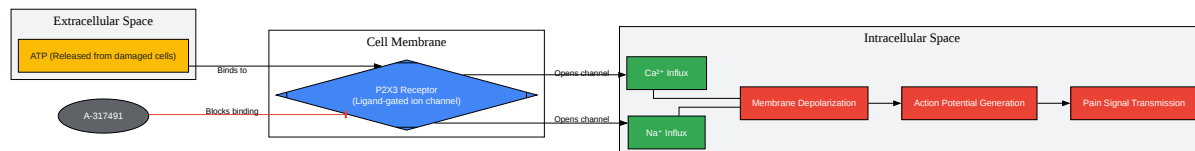
- Ensure the final concentration of DMSO in the aqueous solution is low (typically $\leq 0.5\%$) to avoid solvent-induced artifacts in biological assays.

Quantitative Data Summary

Parameter	Value	Solvent/Conditions	Reference
Aqueous Solubility	15 mg/mL	Water	[4]
DMSO Solubility	100 mg/mL	Dimethyl Sulfoxide	[5]
Ki for human P2X3	22 nM	Recombinant receptors	[2]
Ki for rat P2X3	22 nM	Recombinant receptors	[2]
Ki for human P2X2/3	9 nM	Recombinant receptors	[2]
Ki for rat P2X2/3	92 nM	Recombinant receptors	[2]
IC50 (other P2 receptors)	>10 μ M	[2]	
Storage of Stock Solutions	-20°C or -80°C	Aliquoted solutions	[7]

Visualizations

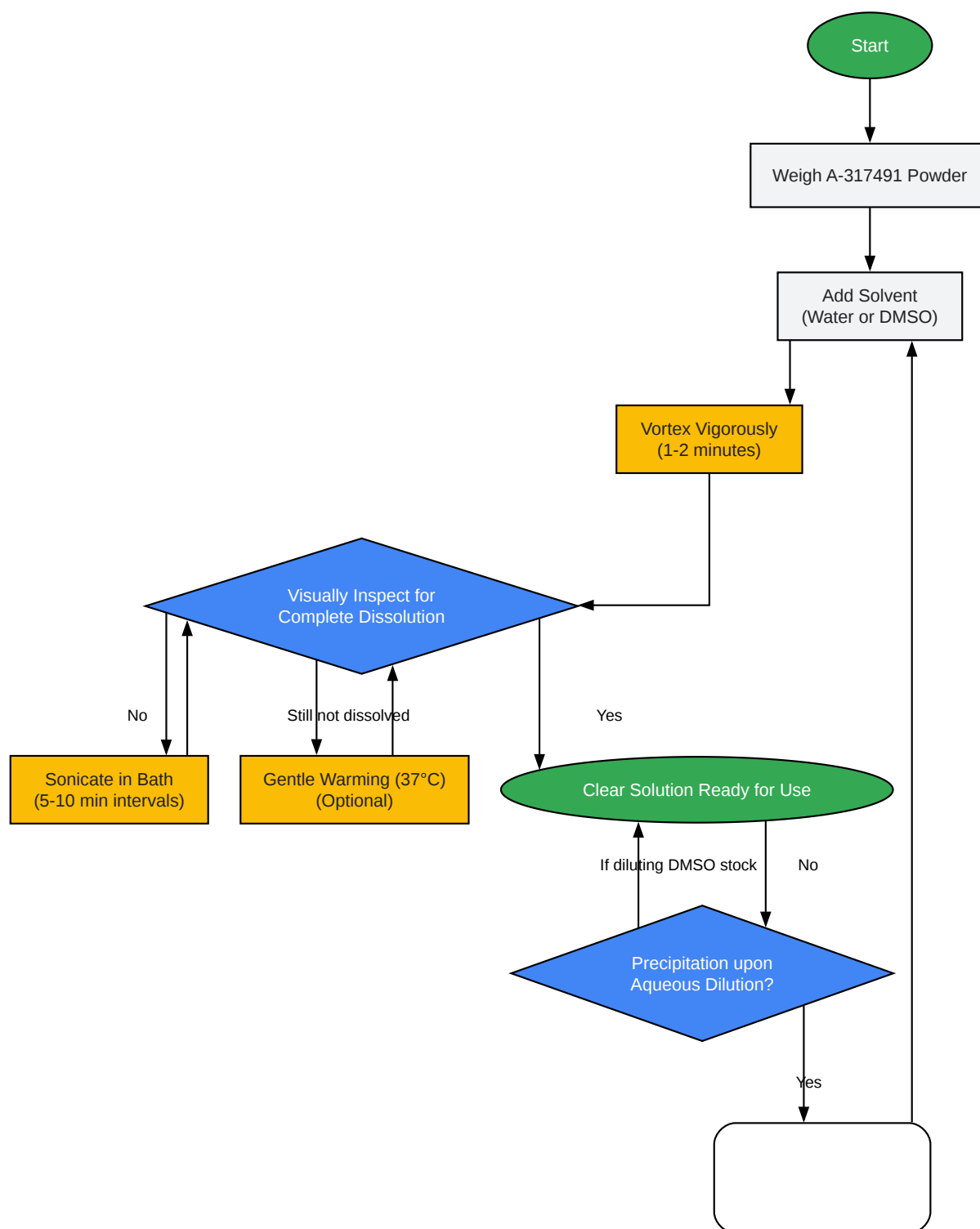
P2X3 Receptor Signaling Pathway and Inhibition by A-317491



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Caption: P2X3 receptor activation by ATP and its inhibition by A-317491.

Experimental Workflow for A-317491 Dissolution



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Caption: A logical workflow for the dissolution of **A-317491 sodium salt hydrate**.

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